

Molecular weight and formula of Bis(4-carboxyphenyl)phenylphosphine oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Bis(4-
Compound Name:	carboxyphenyl)phenylphosphine
	oxide

Cat. No.: B1265645

[Get Quote](#)

An In-Depth Technical Guide to Bis(4-carboxyphenyl)phenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-carboxyphenyl)phenylphosphine oxide is a versatile organic compound with significant potential in materials science and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, particularly in the realm of drug development. Its utility as a rigid, functionalized linker in coordination chemistry and as a scaffold in medicinal chemistry is highlighted.

Chemical Properties and Molecular Structure

Bis(4-carboxyphenyl)phenylphosphine oxide, also known as 4,4'-(phenylphosphoryl)dibenzoic acid, is a solid, off-white to light yellow crystalline powder.^[1] It is sparingly soluble in water but shows good solubility in various organic solvents.^[2] The fundamental properties of this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₅ O ₅ P	[2] [3]
Molecular Weight	366.3 g/mol	[4]
CAS Number	803-19-0	[2] [3]
IUPAC Name	4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid	[3]
Appearance	Off-white to light yellow powder	[1]
Melting Point	340-342 °C	[5]
Boiling Point (Predicted)	642.9 ± 55.0 °C	[5]
Density (Predicted)	1.42 ± 0.1 g/cm ³	[5]
Water Solubility	73.26 mg/L (at 23 °C)	[5]

The molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl group and two 4-carboxyphenyl groups. This tripodal phosphine oxide structure provides a rigid and well-defined geometry, which is a key feature for its applications in constructing ordered supramolecular structures.

Experimental Protocols

Synthesis of Bis(4-carboxyphenyl)phenylphosphine Oxide

A common synthetic route to **Bis(4-carboxyphenyl)phenylphosphine oxide** involves the oxidation of the corresponding phosphine. While a specific detailed protocol for this exact molecule is not readily available in public literature, a general and analogous procedure can be adapted from the synthesis of similar phosphine oxides. The following is a representative protocol based on the synthesis of related carboxyphenyl-substituted phosphines and their subsequent oxidation.

Materials:

- Dichlorophenylphosphine

- 4-Bromobenzoic acid
- Magnesium turnings
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Hydrogen peroxide (30% solution)
- Hydrochloric acid (concentrated)
- Sodium sulfate (anhydrous)
- Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:**Step 1: Preparation of the Grignard Reagent of 4-Bromobenzoic acid (protected)**

Note: The carboxylic acid group must be protected before the Grignard reaction. A common protecting group is the trimethylsilyl (TMS) group.

- In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.
- Add a small crystal of iodine to activate the magnesium.
- Dissolve the TMS-protected 4-bromobenzoic acid in anhydrous THF.
- Add the solution dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating.
- Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted. The solution will turn cloudy grey, indicating the formation of the Grignard reagent.

Step 2: Reaction with Dichlorophenylphosphine

- Cool the Grignard reagent solution to 0 °C in an ice bath.
- Dissolve dichlorophenylphosphine in anhydrous THF.
- Add the dichlorophenylphosphine solution dropwise to the Grignard reagent with vigorous stirring. A white precipitate will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Oxidation and Deprotection

- Cool the reaction mixture to 0 °C.
- Slowly and carefully add 30% hydrogen peroxide solution to the mixture to oxidize the phosphine to the phosphine oxide. This reaction is exothermic.
- After the addition, stir the mixture at room temperature for one hour.
- Acidify the mixture with concentrated hydrochloric acid to hydrolyze the TMS protecting groups and precipitate the product.
- Filter the white precipitate, wash with water, and then with a small amount of cold diethyl ether.
- Dry the crude product under vacuum.

Step 4: Purification

- The crude **Bis(4-carboxyphenyl)phenylphosphine oxide** can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water.

Characterization

The synthesized product should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{31}P NMR are essential for confirming the structure. The ^{31}P NMR should show a characteristic signal for a phosphine oxide.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the P=O stretch, C=O stretch of the carboxylic acid, and O-H stretch.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Elemental Analysis: To determine the elemental composition.

Applications in Research and Drug Development

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The two carboxylic acid groups and the phosphine oxide group make **Bis(4-carboxyphenyl)phenylphosphine oxide** an excellent tripodal ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The rigidity of the backbone and the defined orientation of the coordinating groups allow for the predictable assembly of porous materials with potential applications in:

- Gas storage and separation
- Catalysis
- Sensing

[Click to download full resolution via product page](#)

Pharmaceutical Intermediate and Drug Discovery

Phosphine oxides are gaining attention in medicinal chemistry due to their unique properties. The P=O group is a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. While there is no specific information on the biological activity of **Bis(4-carboxyphenyl)phenylphosphine oxide**

itself, its structural motifs are relevant to drug design. The dicarboxy-functionalized aromatic rings can be used as scaffolds to build more complex molecules with potential therapeutic activities.

[Click to download full resolution via product page](#)

Future Outlook

Bis(4-carboxyphenyl)phenylphosphine oxide is a compound with considerable untapped potential. In materials science, the synthesis of novel MOFs with tailored properties for specific applications is a promising area of research. In the pharmaceutical industry, its use as a building block for the synthesis of new chemical entities could lead to the discovery of novel therapeutics. Further research into its biological activities and the development of more efficient and scalable synthetic routes are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(4-carboxyphenyl)phenyl-phosphine oxide, CasNo.803-19-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookingchem.com]
- 2. Page loading... [guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4,4'-(Phenylphosphinylidene)dibenzoic acid | C₂₀H₁₅O₅P | CID 69934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 803-19-0 CAS MSDS (Bis(4-carboxyphenyl)phenyl-phosphine oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Molecular weight and formula of Bis(4-carboxyphenyl)phenylphosphine oxide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1265645#molecular-weight-and-formula-of-bis-4-carboxyphenyl-phenylphosphine-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com